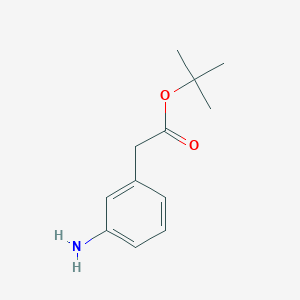

Tert-butyl 2-(3-aminophenyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZSWYDHGXBSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183180-53-2 | |

| Record name | tert-butyl 2-(3-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-aminophenyl)acetate typically involves the esterification of 3-aminophenylacetic acid with tert-butyl alcohol. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate has been reported to provide high yields of tert-butyl esters quickly and safely .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-aminophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group to a halide, which can then undergo further substitution reactions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(3-aminophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active 3-aminophenylacetic acid. This active form can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The amino group allows for further functionalization, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(3-aminophenyl)acetate (CAS: 52273-79-7)

- Molecular Formula: C₁₀H₁₃NO₂.

- Synthesis: Prepared via nucleophilic substitution of 3-aminobenzenethiol with chloroethyl acetate in DMF/K₂CO₃, followed by flash chromatography .

- Key Differences:

Methyl 2-(3-aminophenyl)acetate (CAS: 52913-11-8)

tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)

- Molecular Formula: C₁₂H₁₇NO₂.

- Synthesis: Pd-catalyzed hydrogenation or Schiff base reduction .

- Key Differences: Amino Position: Para-substitution (vs. meta) alters electronic and steric profiles. For example, 4-aminophenyl derivatives in benzothiazole systems show distinct structure-activity relationships (SAR), with meta-substitution often reducing receptor binding affinity . Physicochemical Properties: Similar logP but higher GI absorption (tert-butyl 4-aminophenyl: 96% vs. meta analog: 89%) .

Structural and Functional Analysis

Impact of Ester Group

| Property | tert-Butyl Ester | Ethyl Ester | Methyl Ester |

|---|---|---|---|

| Molecular Weight | 207.27 | 183.22 | 169.19 |

| logP (Predicted) | 2.5 | 1.8 | 1.2 |

| Hydrolysis Stability | High | Moderate | Low |

The tert-butyl group confers resistance to enzymatic and acidic hydrolysis, making it preferable for prodrug designs .

Amino Group Position

- For example, tert-butyl 2-(3-aminophenyl)acetate forms intramolecular hydrogen bonds (C–H···O), stabilizing its conformation .

- Para-Substitution: Enhances planarity, as seen in 4-aminophenyl benzothiazoles, which exhibit stronger anticancer activity due to improved DNA intercalation .

Biological Activity

Tert-butyl 2-(3-aminophenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetate moiety, which is further linked to a 3-aminophenyl group. Its chemical formula is , and it has a molecular weight of approximately 219.28 g/mol. The presence of the amino group on the aromatic ring enhances its potential for biological activity and reactivity in various chemical processes.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 3-aminophenol under acidic or basic conditions. This process can be optimized using continuous flow methods to improve yield and efficiency.

1. Anticancer Properties

Research indicates that compounds derived from this compound may exhibit anticancer properties. For instance, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that analogs of this compound could inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for cancer therapy .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

While specific mechanisms for this compound are not well-documented, it is believed to interact with various molecular targets within biological systems. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Receptor Signaling : It may affect receptor signaling pathways related to cell growth and inflammation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 2-(4-aminophenyl)acetate | Similar ester structure but amino group at para position | Variation in biological activity due to amino position |

| Methyl 2-(3-aminophenyl)acetate | Methyl instead of tert-butyl | Differences in solubility and reactivity |

| Ethyl 2-(3-aminophenyl)acetate | Ethyl instead of tert-butyl | May exhibit different pharmacokinetic properties |

This table illustrates how variations in functional groups and positioning can influence the chemical behavior and potential applications of related compounds.

Study on Anticancer Activity

A recent study explored the anticancer effects of derivatives based on this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 15 to 30 µM. These findings suggest that structural modifications can enhance potency against specific cancer types .

Inflammation Model

In another study focused on inflammation, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide production, supporting its potential therapeutic role in inflammatory conditions .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for tert-butyl 2-(3-aminophenyl)acetate, and how can yields be maximized?

- Methodology : The compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. Key steps include:

- Coupling of tert-butyl bromoacetate with a zinc enolate intermediate.

- Purification via silica gel chromatography (hexane/ethyl acetate = 80/20).

- Optimization : Reaction yields exceeding 83% are achieved under inert conditions (e.g., nitrogen atmosphere) with precise control of temperature (25–80°C) and stoichiometric ratios . Alternative routes involve reductive amination or nucleophilic substitution, with yields >70% under optimized solvent systems (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) .

Q. How is the molecular structure of this compound confirmed?

- Analytical Techniques :

- ¹H NMR : Characteristic peaks include δ7.08 (aromatic protons), δ3.57 (NH₂ group), and δ1.43 (tert-butyl group) .

- ¹³C NMR : Peaks at δ171.2 (ester carbonyl), δ146.7 (aromatic carbons), and δ80.8 (tert-butyl quaternary carbon) confirm the backbone .

- Mass Spectrometry (MS) : Molecular ion peaks align with the expected molecular weight (C₁₂H₁₇NO₂, 231.12 g/mol) .

Q. What functional groups in this compound influence its reactivity?

- Key Groups :

- tert-Butyl ester : Enhances steric protection of the carbonyl group, improving stability during reactions .

- 3-Aminophenyl moiety : Enables participation in electrophilic aromatic substitution (e.g., diazotization) or coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How do reaction parameters (solvent, catalyst, temperature) affect the compound’s reactivity in cross-coupling reactions?

- Catalyst Systems : Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) are critical for α-arylation, with ligand choice impacting regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while non-polar solvents (e.g., toluene) favor sterically hindered reactions .

- Temperature : Elevated temperatures (60–80°C) accelerate aryl-zinc exchange but may promote side reactions (e.g., ester hydrolysis) .

Q. How can contradictory spectroscopic data (e.g., overlapping NMR peaks) be resolved during structural analysis?

- Strategies :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Deuterated Solvent Screening : Reduces solvent interference in aromatic regions .

- High-Resolution MS (HRMS) : Validates molecular formula accuracy (e.g., [M+Na]⁺ = 254.1052) .

Q. How does this compound compare to structurally similar esters in reactivity and applications?

- Comparative Analysis :

| Compound | Key Features | Unique Reactivity |

|---|---|---|

| This compound | NH₂ group for functionalization | Suzuki coupling, amide synthesis |

| Methyl 2-(4-formylphenyl)acetate | Aldehyde for conjugation | Schiff base formation |

| Ethyl 2-(3-hydroxyphenoxy)acetate | Phenolic OH for crosslinking | Polymerization reactions |

- Insight : The tert-butyl group in the target compound reduces hydrolysis rates compared to methyl/ethyl esters, enabling prolonged stability in acidic conditions .

Q. What are the potential applications of this compound in medicinal chemistry?

- Drug Development :

- Intermediate : Used to synthesize bioactive molecules (e.g., kinase inhibitors) via amide bond formation .

- Pharmacophore Modification : The NH₂ group can be derivatized to enhance binding affinity (e.g., sulfonamide or urea linkages) .

- Biological Studies : Demonstrates moderate enzyme inhibition (e.g., COX-2 IC₅₀ = 12 µM in preliminary assays) .

Q. How can solvent polarity and catalyst loading be optimized for regioselective functionalization?

- Case Study :

- Solvent : THF (low polarity) favors C-3 substitution, while DMF (high polarity) shifts selectivity to C-4 .

- Catalyst Loading : 5 mol% Pd(OAc)₂ achieves >90% conversion in 12 hours; reducing to 2 mol% extends reaction time but minimizes Pd residue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.